REACTION_CXSMILES
|
Br[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.[Mg].Cl.Br[C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1.[OH-].[Na+]>C(OCC)C.O>[S:3]1[CH:4]=[CH:5][CH:6]=[C:2]1[C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1 |f:2.3,4.5|
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Name
|
|
Quantity
|
7.6 mL
|
Type
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reactant
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Smiles
|
BrC=1SC=CC1
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
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Smiles
|
[Mg]
|
Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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Cl.BrC1=CC=NC=C1
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Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
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Cl.BrC1=CC=NC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
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Smiles
|
O
|
Name
|
|
Quantity
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100 mL
|
Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
|
ice
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
70 mL
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Type
|
solvent
|
Smiles
|
C(C)OCC
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Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting grey solution is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
a flame
|
Type
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CUSTOM
|
Details
|
vacuum dried three-necked round-bottomed flask fitted with a condenser
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Type
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TEMPERATURE
|
Details
|
at reflux for 1.5 hours
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Duration
|
1.5 h
|
Type
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TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
EXTRACTION
|
Details
|
is extracted with hexane (3×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Hexane is removed under vacuum (11 mm Hg)
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice-bath to a volume of ca. 30 mL
|
Type
|
ADDITION
|
Details
|
The resulting colorless clear solution is diluted with THF (150 mL) under N2
|
Type
|
ADDITION
|
Details
|
added via cannula to the solution of NiCl2dppp (0.54 g, 1 mmol) and 4-bromopyridine in THF
|
Type
|
TEMPERATURE
|
Details
|
The resulting dark solution is refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The reaction mixture is then poured over saturated NH4Cl solution
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×200 mL)
|
Type
|
WASH
|
Details
|
the aqueous layer is washed with diethyl ether
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer is then cooled in an ice-bath
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with ethyl acetate (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown solid
|
Type
|
CUSTOM
|
Details
|
the yellow solution is separated from the insoluble black solid
|
Type
|
CONCENTRATION
|
Details
|
The hexane solution is concentrated
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling the hexane solution, yellow solid
|
Type
|
CUSTOM
|
Details
|
precipitates form
|
Type
|
CUSTOM
|
Details
|
The yellow solid is collected
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 55.8 mmol | |
AMOUNT: MASS | 8.99 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |